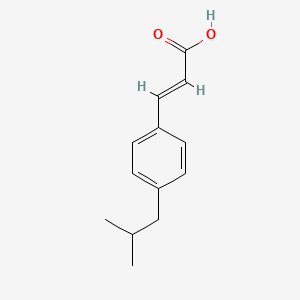
3,4,6-Tri-O-acetyl-L-glucal
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-L-glucal: is a derivative of L-glucose, characterized by the presence of three acetyl groups attached to the 3rd, 4th, and 6th carbon atoms of the glucal structure. This compound is widely used in organic synthesis, particularly in the preparation of various carbohydrate derivatives and glycosylation reactions .
Wirkmechanismus
Target of Action
3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound used extensively in the synthesis of a wide range of carbohydrate derivatives . It is a building block for the synthesis of oligosaccharides in both solution and solid-phase . It is also used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Mode of Action
This compound, also known as a glycal, is an unsaturated sugar derivative in which the double bond engages the anomeric carbon atom . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation . It can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of carbohydrates. It plays a crucial role in the synthesis of 2-deoxy sugars and oligosaccharides , and also serves as precursors of C-glycosyl compounds .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the wide range of carbohydrate derivatives it helps synthesize . These derivatives have applications in various fields, including drug discovery, due to the role of glycoconjugates in biological recognition and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can trigger a Ferrier rearrangement . .
Biochemische Analyse
Biochemical Properties
3,4,6-Tri-O-acetyl-L-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides and glycosides. It acts as a building block for the synthesis of 2-azido- and 2-deoxy-L-glucoses and 1,2-epoxides . The compound interacts with various enzymes and proteins, including glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties and the hydrolysis of glycosidic bonds, respectively. These interactions are crucial for the formation and modification of complex carbohydrates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. . This reactivity enables the compound to participate in the synthesis of deoxy monosaccharides and other carbohydrate derivatives. Additionally, this compound can undergo Ferrier rearrangement with an alcohol and Lewis acid to produce 2,3-unsaturated products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Over time, it may undergo hydrolysis, leading to the formation of acetic acid and L-glucal. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be incorporated into glycoproteins and glycolipids without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can be metabolized by glycosyltransferases and glycosidases, leading to the formation of complex carbohydrates and glycosides . Additionally, this compound can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in carbohydrate metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments. The transport and distribution of this compound are essential for its incorporation into glycoproteins and glycolipids, which are critical for cell signaling and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on glycosylation and carbohydrate metabolism. These localization patterns are crucial for the compound’s activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-L-glucal typically involves the acetylation of L-glucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Tri-O-acetyl-L-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the glucal structure to a single bond, forming saturated derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated glucal derivatives.
Substitution: Formation of various substituted glucal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,6-Tri-O-acetyl-L-glucal is a crucial building block in the synthesis of oligosaccharides and other complex carbohydrates. It is used in glycosylation reactions to introduce glycosidic bonds in target molecules .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to synthesize glycosylated biomolecules for various assays .
Medicine: The compound is used in the synthesis of glycosylated drugs and prodrugs, enhancing their solubility and bioavailability. It also serves as a precursor in the synthesis of antiviral and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .
Vergleich Mit ähnlichen Verbindungen
- 3,4,6-Tri-O-acetyl-D-glucal
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
Comparison: 3,4,6-Tri-O-acetyl-L-glucal is unique due to its specific acetylation pattern and the presence of the L-glucal configuration. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to its D-glucal counterpart. The presence of three acetyl groups also enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-SDDRHHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)








![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


